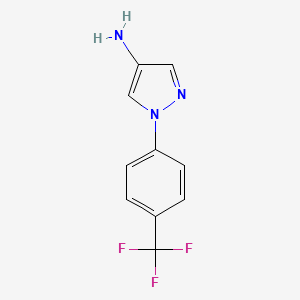

1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with a trifluoromethyl group . They are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves various methods, including reduction, amination, and other chemical reactions . For example, a ω-transaminase derived from Vitreoscilla stercoraria DSM 513 was used to reduce 4′-(trifluoromethyl)acetophenone to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can vary widely. They are often influenced by the unique physicochemical properties of the fluorine atom .Applications De Recherche Scientifique

Kinetic Resolution of 1-(4-(trifluoromethyl)phenyl)ethanol

- Application Summary : This research focused on the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents .

- Methods of Application : Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio and time on the reaction were investigated .

- Results : Under optimized conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3% .

Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol

- Application Summary : This study developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells .

- Methods of Application : The process was optimized by establishing a polar organic solvent-aqueous medium to improve efficacy . Isopropanol was selected as the most suitable cosolvent candidate .

- Results : Under optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 h .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(14)5-15-16/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYELEHQSBJRAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine | |

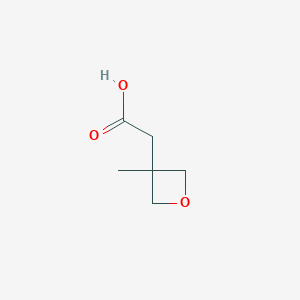

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

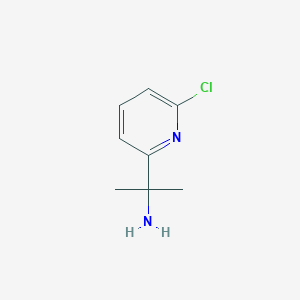

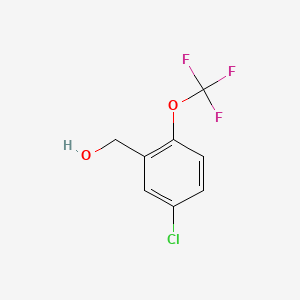

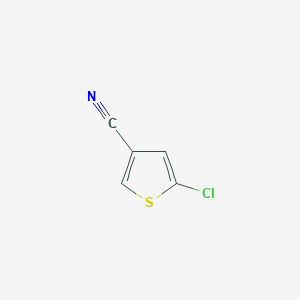

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)